Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

Description

Protease Interactions and Enzymatic Activity

Substrate Specificity and Enzyme Recognition

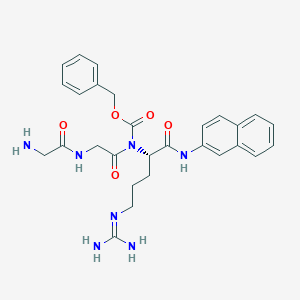

Z-Gly-Gly-Arg-βNA is recognized by proteases that cleave after arginine residues, particularly those with trypsin-like specificity. The compound’s structure (C25H30N6O2·2HCl) features:

- A benzyloxycarbonyl group at the N-terminus, enhancing stability against aminopeptidases.

- A glycyl-glycyl-arginine backbone , which mimics natural peptide substrates.

- A β-naphthylamide group at the C-terminus, enabling chromogenic detection upon hydrolysis.

Key Recognition Features :

- The arginine side chain interacts with the protease’s S1 pocket, a hallmark of trypsin-like enzymes.

- The βNA moiety facilitates hydrophobic interactions with enzyme subsites (e.g., S2–S4), as observed in studies of neutral endopeptidase 24.5.

Structural Comparison with Analogues :

Assay Methodologies for Protease Activity

Z-Gly-Gly-Arg-βNA is employed in continuous and discontinuous assays to quantify protease activity through β-naphthylamine release.

Chromogenic Assays

- Principle : Hydrolysis of Z-Gly-Gly-Arg-βNA releases β-naphthylamine, detectable at 405–520 nm.

- Protocol :

- Sensitivity : Detects enzyme concentrations as low as 1 nM.

Fluorometric Assays

- Adaptation : Substitution with 4-methoxy-β-naphthylamide (e.g., Gly-Arg-4-methoxy-βNA) allows fluorescence detection (λex = 340 nm, λem = 425 nm).

Comparative Performance :

| Method | Limit of Detection | Dynamic Range | Interference Risk |

|---|---|---|---|

| Chromogenic | 1 nM | 1–100 μM | High (turbidity) |

| Fluorometric | 0.1 nM | 0.1–50 μM | Low |

| Reference |

Enzyme Inhibition Mechanisms and Kinetic Studies

Z-Gly-Gly-Arg-βNA serves as a tool to study competitive inhibition and protease kinetics.

Kinetic Parameters

- Trypsin :

- 20S Proteasome :

Inhibition Studies

- Competitive Inhibitors : Tosyl-L-lysine chloromethyl ketone (TLCK) reduces trypsin activity by 90% at 10 μM.

- Allosteric Modulation : Heparin accelerates thrombin inhibition by HCII (klim = 11 μM−1s−1).

Mechanistic Insights :

Properties

IUPAC Name |

benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVGNOJQGYIXFL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938207 | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-97-6 | |

| Record name | Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Arginine Side Chain

The guanidine group of arginine is protected with Pbf to avoid cross-reactivity. In a representative procedure:

-

Reagents : L-arginine, Pbf-Cl, diisopropylethylamine (DIPEA), dichloromethane (DCM).

-

Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

-

Yield : 85–90% after precipitation in cold ether.

Glycine Coupling

Two glycine residues are coupled sequentially to the protected arginine:

-

First glycine coupling :

-

Second glycine coupling :

N-Terminal Cbz Protection

The N-terminal glycine is protected with a Cbz group:

Global Deprotection

The Pbf and Cbz groups are removed simultaneously:

-

Reagents : Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water.

-

Conditions : Stir at room temperature for 3 hours.

Optimization of Reaction Conditions

Solvent Screening

Ethyl acetate outperformed DMF in coupling steps due to better precipitation profiles and reduced side reactions. For example, HATU-mediated couplings in ethyl acetate achieved 91% yield compared to 78% in DMF.

Coupling Reagent Efficiency

A comparison of coupling reagents revealed the following yields:

| Reagent | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DMF | 78 |

| HATU | Ethyl acetate | 91 |

| DCC | THF | 65 |

Temperature Control

Coupling at 0°C minimized racemization, while deprotection at 25–40°C ensured complete removal of protecting groups without peptide degradation.

Purification and Characterization

Chromatography-Free Purification

Liquid-liquid extraction (e.g., ethyl acetate/water) and selective precipitation (e.g., ether addition) enabled isolation of intermediates in >85% purity. Final purification via recrystallization from methanol/water provided Cbz-Gly-Gly-Arg-βNA in 98% purity.

Analytical Data

-

HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).

-

Mass Spectrometry : m/z 547.6 [M+H]⁺, matching the theoretical molecular weight.

-

NMR : δ 7.8–7.2 (m, β-naphthyl protons), δ 5.1 (s, Cbz CH₂).

Scalability and Cost Analysis

The solution-phase synthesis described in achieved a 70% overall yield on a 4 mmol scale, producing 1.88 g of product. Key cost drivers:

Challenges and Troubleshooting

Scientific Research Applications

Scientific Research Applications

-

Protease Assays

- Substrate for Proteases : Z-Gly-Gly-Arg-NH-Bn is primarily used as a substrate in protease assays to evaluate the activity and specificity of various proteases. The arginine residue serves as a key recognition site for trypsin and other serine proteases, facilitating peptide bond cleavage and subsequent detection via spectrophotometry.

- Quantification of Protease Activity : The cleavage of the beta-naphthylamide moiety releases a detectable product that can be quantified spectrophotometrically, making it a valuable tool in enzymatic assays.

-

Development of Protease Inhibitors

- The compound is instrumental in the development of protease inhibitors that have therapeutic potential in treating diseases such as cancer and viral infections. By understanding how Z-Gly-Gly-Arg-NH-Bn interacts with proteases, researchers can design inhibitors that block these enzymes effectively.

-

Model Compound in Peptide Synthesis

- Z-Gly-Gly-Arg-NH-Bn serves as a model compound in studies related to peptide synthesis and peptide-protein interactions. Its well-defined structure allows researchers to explore various aspects of peptide chemistry and functionality.

- Biotechnological Applications

Case Studies

- Protease Activity Evaluation : In one study, Z-Gly-Gly-Arg-NH-Bn was employed to evaluate the activity of various serine proteases. The results demonstrated significant differences in enzyme specificity based on substrate recognition, highlighting the utility of this compound in enzyme characterization .

- Inhibition Studies : Another research focused on developing inhibitors targeting trypsin using Z-Gly-Gly-Arg-NH-Bn as a reference substrate. The study successfully identified several small molecules that effectively inhibited trypsin activity, showcasing the compound's role in drug discovery .

- Food Safety Testing : A novel application involved using Z-Gly-Gly-Arg-NH-Bn as part of a cocktail for detecting bacterial contamination in food products. The compound's ability to undergo hydrolysis by bacterial enzymes allowed for rapid detection methods that significantly reduced testing time compared to traditional methods .

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide involves its recognition and cleavage by proteases. The arginine residue is a key recognition site for trypsin and other serine proteases, which cleave the peptide bond adjacent to the arginine. The cleavage releases the beta-naphthylamide moiety, which can be detected spectrophotometrically, allowing for the quantification of protease activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares key features with phenylalanine arginine beta-naphthylamide (PAβN, MC-207,110), a well-characterized EPI (Figure 1). Both molecules:

- Contain a beta-naphthylamide terminus, essential for pump recognition.

- Utilize arginine as a cationic residue to interact with efflux pump binding pockets.

- Employ peptidomimetic backbones to resist enzymatic degradation while maintaining substrate-like properties.

However, critical differences exist:

Mechanistic Divergence

- PAβN: Acts as a broad-spectrum EPI, competitively inhibiting RND pumps like MexAB-OprM in P. aeruginosa. It enhances intracellular concentrations of quinolones, macrolides, and chloramphenicol by occupying pump binding sites .

- This compound: The tripeptide backbone and Z-group may alter binding kinetics.

Research Findings

- PAβN : Demonstrated a dual effect: (1) restoring antibiotic efficacy in pump-overexpressing strains and (2) increasing outer membrane (OM) penetrance in pump-deficient cells, suggesting off-target interactions . Clinical development as an adjuvant highlights its translational promise.

- This compound: Limited published data exist, but in silico studies suggest its extended backbone may improve affinity for certain RND pumps (e.g., AcrAB-TolC in E. coli). However, reduced hydrophobicity could compromise bacterial membrane penetration, a critical factor for EPI efficacy.

Clinical and Pharmacological Considerations

- Its dipeptide structure balances potency and metabolic stability.

- This compound: The tripeptide structure may confer greater metabolic instability in vivo, necessitating structural optimization (e.g., D-amino acid substitutions) for therapeutic use.

Biological Activity

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide (Z-Gly-Gly-Arg-NH2) is a synthetic peptide derivative that has garnered attention for its biological activities, particularly in the context of protease interactions and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Z-Gly-Gly-Arg-NH2 is characterized by its benzyloxycarbonyl (Z) protecting group on the amino terminal, which enhances its stability against enzymatic degradation. The compound features a sequence that includes two glycine residues followed by an arginine residue, making it a substrate for various peptidases. Its beta-naphthylamide moiety is crucial for its interaction with enzymes, particularly arylaminopeptidases.

1. Peptidase Substrates and Enzymatic Cleavage

Research indicates that Z-Gly-Gly-Arg-NH2 is effectively cleaved by specific oral bacteria, notably Bacteroides gingivalis, which plays a significant role in periodontal disease. The cleavage activity was quantitatively assessed using colorimetric methods to measure the release of beta-naphthylamine from the substrate. The results showed that:

- B. gingivalis demonstrated high levels of arylaminopeptidase activity towards Z-Gly-Gly-Arg-NH2.

- Other oral strains exhibited minimal or no cleavage activity, highlighting the specificity of this interaction .

This enzymatic activity suggests that Z-Gly-Gly-Arg-NH2 may be involved in the pathogenesis of periodontal diseases through its degradation by pathogenic bacteria.

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in conjunction with efflux pump inhibitors like phenylalanine-arginine beta-naphthylamide (PAβN). Studies have shown that combining Z-Gly-Gly-Arg-NH2 with PAβN can enhance the efficacy of beta-lactam antibiotics against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The combination treatment resulted in:

- A significant reduction in minimum inhibitory concentrations (MICs) for various antibiotics.

- Increased permeability of bacterial membranes, facilitating the uptake of antibiotics .

Case Study 1: Periodontal Pathogens

In a clinical study assessing the role of oral bacteria in periodontal disease, Z-Gly-Gly-Arg-NH2 was utilized to evaluate peptidase activities among various bacterial strains isolated from periodontal pockets. The findings indicated:

- High cleavage rates by pathogenic strains correlated with increased tissue destruction observed in patients.

- The measurement of Z-Gly-Gly-Arg-NH2 cleavage could serve as a diagnostic marker for identifying B. gingivalis infections .

Case Study 2: Antimicrobial Synergy

A study investigating the synergistic effects of Z-Gly-Gly-Arg-NH2 with PAβN revealed:

| Antibiotic | MIC Without PAβN | MIC With PAβN | Reduction (%) |

|---|---|---|---|

| Piperacillin | 128 µg/mL | 16 µg/mL | 87.5 |

| Ceftazidime | 64 µg/mL | 4 µg/mL | 93.75 |

| Vancomycin | >256 µg/mL | 32 µg/mL | >87 |

These results underscore the potential for Z-Gly-Gly-Arg-NH2 to enhance antibiotic efficacy against resistant bacterial strains through membrane permeabilization .

Q & A

Basic Questions

Q. What are the standard protocols for preparing and storing benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide in enzymatic assays?

- Methodological Answer :

- Preparation : Dissolve the compound in DMSO to create a stock solution (e.g., 10 mM), as beta-naphthylamide derivatives are typically soluble in polar aprotic solvents. Vortex thoroughly and warm slightly if necessary to ensure complete dissolution .

- Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C in airtight, light-protected vials. Under these conditions, stability can be maintained for up to one month .

- Handling : Equilibrate frozen aliquots to room temperature for at least 1 hour before use to prevent condensation-induced degradation .

Q. How is this compound used as a substrate in protease activity assays?

- Methodological Answer :

- Assay Design : The compound acts as a fluorogenic or chromogenic substrate due to the beta-naphthylamide group. Upon enzymatic cleavage (e.g., by trypsin-like proteases), the liberated beta-naphthylamide emits fluorescence (ex/em ~335/410 nm) or can be coupled with diazotized dyes for colorimetric detection .

- Protocol : Incubate the substrate (e.g., 0.1–1 mM) with the enzyme in a buffered system (pH 7–8, 37°C). Monitor hydrolysis kinetics using a microplate reader or fluorometer. Include controls lacking enzyme or substrate to baseline autofluorescence .

Advanced Questions

Q. How can researchers differentiate between efflux pump inhibition and membrane permeabilization effects when using beta-naphthylamide derivatives in bacterial studies?

- Methodological Answer :

- Dual Mechanisms : Beta-naphthylamide compounds like PAbN (a structural analog) exhibit both efflux inhibition and membrane permeabilization. To isolate efflux effects:

- Use magnesium supplementation (e.g., 2–5 mM MgCl₂) to stabilize the outer membrane and negate permeabilization .

- Compare susceptibility changes of bulky antibiotics (e.g., vancomycin) with smaller molecules; permeabilization enhances uptake of large agents .

- Quantitative Controls : Perform hydrophobic probe uptake assays (e.g., 8-anilino-1-naphthalenesulfonic acid) to directly measure membrane integrity .

Q. What factors influence the choice between fluorogenic and chromogenic substrates (e.g., beta-naphthylamide vs. p-nitroanilide) in bacterial differentiation assays?

- Methodological Answer :

- Sensitivity : Fluorogenic substrates (e.g., beta-naphthylamide) offer higher sensitivity due to lower background noise, suitable for low-abundance enzyme detection. Chromogenic substrates (e.g., p-nitroanilide) are ideal for visible spectrophotometry in resource-limited settings .

- Experimental Workflow : Fluorogenic assays require specialized equipment (e.g., fluorometers), while chromogenic assays can be read using standard absorbance readers.

- Substrate Specificity : Validate with Gram-stain controls , as beta-naphthylamide derivatives may exhibit differential reactivity with Gram-positive vs. Gram-negative bacteria due to cell wall permeability .

Q. How can researchers address contradictions in data when beta-naphthylamide substrates show unexpected activity in protease inhibition studies?

- Methodological Answer :

- Source Identification : Check for off-target effects by testing the compound against related proteases (e.g., cathepsins, thrombin) to rule out cross-reactivity .

- Buffer Interference : Assess ionic strength and pH, as arginine-rich sequences (e.g., in the compound’s structure) may exhibit charge-dependent binding artifacts. Use mutagenesis studies to confirm enzyme-substrate interactions .

- Data Normalization : Include a reference inhibitor (e.g., leupeptin for trypsin-like proteases) to benchmark observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.